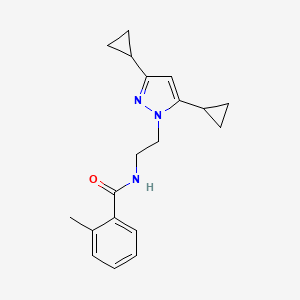
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, also known as DCPM, is a chemical compound that has been studied for its potential applications in scientific research. DCPM is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research efforts have been concentrated on the synthesis and structural analysis of compounds related to "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide". Studies have shown the development of methods for regioselective synthesis, providing pathways to derive 5-aminopyrazoles, indicating the chemical's utility in creating complex molecules with potential bioactive properties (Aly et al., 2017). Furthermore, the compound's framework has been utilized in the synthesis of novel thiopyrimidine and thiazolopyrimidine derivatives, highlighting its versatility in generating a broad range of heterocyclic compounds with potential antimicrobial activities (Hawas et al., 2012).
Catalytic and Material Applications
The compound's structural motif has been explored for its catalytic properties, particularly in the context of N-heterocyclic carbenes (NHCs). Studies demonstrate the efficiency of related NHCs in transesterification and acylation reactions, suggesting potential applications in synthetic and green chemistry (Grasa et al., 2003). Additionally, the incorporation of the pyrazole-linked bis(N-heterocyclic carbene) ligand has been investigated in the synthesis of square-planar tetranuclear silver and gold clusters, providing insights into the design of new materials with unique luminescent properties (Chen et al., 2007).
Pharmaceutical Research Potential
While direct studies on "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide" for pharmaceutical applications are not highlighted in the provided papers, the exploration of similar pyrazole derivatives in medicinal chemistry suggests potential areas of interest. Compounds bearing the pyrazole moiety have been synthesized and evaluated for their antitumor and antimicrobial activities, underscoring the chemical framework's relevance in drug discovery and development processes (Shams et al., 2010).
Propriétés
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-4-2-3-5-16(13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNREXHPRRBAQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)




![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)
![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)
![4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2394825.png)